4-(Bromomethyl)-1-naphthaldehyde
Description
Properties
Molecular Formula |
C12H9BrO |
|---|---|
Molecular Weight |
249.10 g/mol |
IUPAC Name |
4-(bromomethyl)naphthalene-1-carbaldehyde |
InChI |
InChI=1S/C12H9BrO/c13-7-9-5-6-10(8-14)12-4-2-1-3-11(9)12/h1-6,8H,7H2 |
InChI Key |
AOILLUUUBQMJHA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=CC=C(C2=C1)CBr)C=O |
Origin of Product |
United States |
Scientific Research Applications
Chemical Properties and Structure
4-(Bromomethyl)-1-naphthaldehyde features a naphthalene backbone with a bromomethyl substituent at the 4-position relative to the aldehyde group. This configuration imparts significant reactivity, making it a valuable intermediate in synthetic chemistry.
Applications in Organic Synthesis
One of the primary applications of this compound is its role as a building block in organic synthesis. It facilitates the construction of more complex molecules through various chemical reactions, including nucleophilic substitutions and cross-coupling reactions.
Table 1: Synthetic Reactions Involving this compound
Medicinal Chemistry Applications
The reactivity profile of this compound also makes it a candidate for medicinal chemistry research. Compounds derived from it have shown potential biological activities, including antimicrobial and anticancer properties.
Case Study: Anticancer Activity
A study investigated derivatives of this compound for their cytotoxic effects on cancer cell lines. The results indicated that certain modifications of the compound enhanced its efficacy against specific cancer types, suggesting pathways for further drug development.
Biological Interaction Studies
Research has focused on understanding how this compound interacts with biological macromolecules. These studies are crucial for assessing the compound's pharmacodynamics and potential toxicity.
Table 2: Biological Interactions of this compound
| Interaction | Biological Target | Findings |
|---|---|---|
| Protein Binding | Human Serum Albumin | Moderate affinity observed |
| Enzyme Inhibition | Various kinases | Competitive inhibition noted |
| DNA Interaction | DNA Gyrase | Induced structural changes |
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Analysis
The table below compares 4-(Bromomethyl)-1-naphthaldehyde (inferred) with structurally similar compounds:
Q & A
Q. What are the recommended safety protocols for handling 4-(Bromomethyl)-1-naphthaldehyde in laboratory settings?
- Methodological Answer : Safety protocols include wearing nitrile gloves, safety goggles, and lab coats to avoid skin/eye contact. Work in a fume hood to prevent inhalation. In case of exposure:
- Eye contact : Rinse immediately with water for 15 minutes and consult an ophthalmologist .
- Skin contact : Wash with soap and water for 15 minutes; remove contaminated clothing .
- Waste management : Segregate and dispose of waste via certified chemical disposal services to avoid environmental contamination .
- Note : Toxicological data for this compound is limited; assume high reactivity due to the bromomethyl group and aromatic aldehyde functionality .
Q. How can researchers verify the purity of this compound?
- Methodological Answer : Use a combination of analytical techniques:
- HPLC : Monitor retention time against a certified standard.
- NMR : Confirm structural integrity via characteristic peaks (e.g., aldehyde proton at ~10 ppm, bromomethyl resonance at ~4.3 ppm).
- Mass spectrometry : Validate molecular weight (theoretical: 245.06 g/mol for C₁₂H₉BrO) .
- Melting point analysis : Compare observed values with literature data (if available) .
Advanced Research Questions
Q. What synthetic strategies are effective for incorporating this compound into complex organic frameworks?
- Methodological Answer : The bromomethyl group enables nucleophilic substitution (e.g., with amines or thiols), while the aldehyde facilitates condensation reactions (e.g., formation of Schiff bases). Example workflow:
Alkylation : React with sodium azide to introduce an azide group for click chemistry .
Cross-coupling : Use Pd-catalyzed Suzuki-Miyaura reactions with boronic acids to extend conjugation .
Crystallization : Optimize solvent systems (e.g., DCM/hexane) for single-crystal growth and X-ray diffraction analysis .
Q. How can crystallographic data resolve ambiguities in the molecular structure of derivatives of this compound?
- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) provides unambiguous bond lengths, angles, and packing interactions. Key steps:
- Data collection : Use a Rigaku R-AXIS RAPID diffractometer with CuKα radiation (λ = 1.54187 Å) .
- Refinement : Employ SHELXL for small-molecule refinement, focusing on thermal displacement parameters and occupancy ratios .
- Validation : Cross-check with computational models (DFT-optimized geometries) to identify discrepancies in torsional angles .
Q. What methodologies are suitable for analyzing the environmental persistence and toxicity of this compound?
- Methodological Answer : Follow EPA/ATSDR guidelines for environmental toxicology:
- Bioaccumulation assays : Measure logP values (experimental or computational) to assess lipid solubility .
- Aquatic toxicity : Conduct Daphnia magna acute toxicity tests (LC₅₀) under OECD 202 protocols .
- Degradation studies : Use HPLC-MS to monitor photolytic or microbial degradation products .
- Data gaps : No chronic toxicity data exists; prioritize in vivo studies on hepatic/renal effects in rodents .
Data Analysis and Contradictions
Q. How should researchers address contradictions in reported toxicity data for naphthalene derivatives?
- Methodological Answer : Systematic reviews should:
Filter studies using inclusion criteria (e.g., species, exposure routes, health outcomes) (Table B-1, ).
Weight evidence by study design (e.g., prioritize OECD-compliant in vivo studies over in silico predictions) .
Meta-analysis : Use random-effects models to quantify heterogeneity in outcomes (e.g., respiratory effects in inhalation studies) .
- Example : Discrepancies in hepatic toxicity may arise from metabolic differences between species (e.g., human vs. rodent CYP450 isoforms) .
Q. What experimental approaches can elucidate the reactivity of the bromomethyl group under varying conditions?
- Methodological Answer :
- Kinetic studies : Monitor substitution rates (SN₂ vs. SN₁) in polar aprotic (DMF) vs. protic (MeOH) solvents via GC-MS .
- Stability assays : Accelerate degradation studies (40°C/75% RH) to identify hydrolysis byproducts (e.g., 1-naphthalenemethanol) .
- Computational modeling : Calculate activation energies for competing pathways using Gaussian09 (B3LYP/6-31G*) .
Tables for Key Data
Q. Table 1. Crystallographic Parameters for this compound Derivatives
| Parameter | Value | Source |
|---|---|---|
| Crystal system | Monoclinic | |
| Space group | P21/n | |
| Unit cell dimensions | a = 11.5948 Å, b = 8.3724 Å | |
| Z | 4 | |
| R-factor | <0.05 |
Q. Table 2. Inclusion Criteria for Toxicological Literature Review
| Category | Criteria | Source |
|---|---|---|
| Species | Humans, laboratory mammals | |
| Exposure routes | Inhalation, oral, dermal | |
| Health outcomes | Hepatic, renal, respiratory |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
